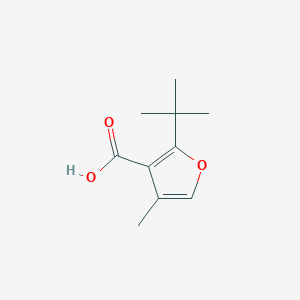

2-Tert-butyl-4-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

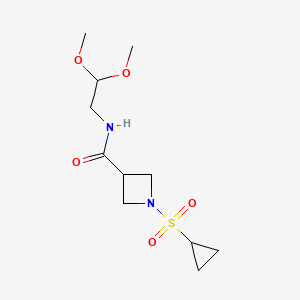

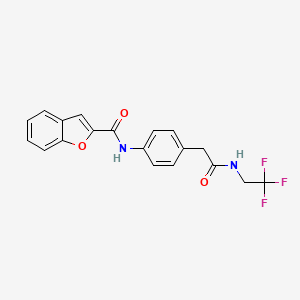

2-Tert-butyl-4-methylfuran-3-carboxylic acid is a chemical compound with the CAS Number: 2445793-67-7 . It has a molecular weight of 182.22 . The IUPAC name for this compound is 2-(tert-butyl)-4-methylfuran-3-carboxylic acid .

Chemical Reactions Analysis

Specific chemical reactions involving 2-Tert-butyl-4-methylfuran-3-carboxylic acid are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Scientific Research Applications

Steric Effects and Steric Inhibition of Resonance

- The study by Böhm and Exner (2001) examined the steric effects and steric inhibition of resonance in carboxylic acids, including compounds similar to 2-Tert-butyl-4-methylfuran-3-carboxylic acid. This research highlights the impact of steric factors on the acidity and stability of these compounds (Böhm & Exner, 2001).

Chiral Auxiliary Applications

- Studer, Hintermann, and Seebach (1995) synthesized and applied a new chiral auxiliary, closely related to 2-Tert-butyl-4-methylfuran-3-carboxylic acid, in dipeptide synthesis. This research demonstrates the compound's utility in synthesizing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Reductive Amination and Protected Amino Acids

- Temperini et al. (2020) developed a method for preparing protected methyl esters of non-proteinogenic amino acids, employing tert-butyloxycarbonyl groups, a derivative of which is 2-Tert-butyl-4-methylfuran-3-carboxylic acid. This method is crucial for synthesizing complex amino acids (Temperini et al., 2020).

Chemical Synthesis and Modification

- Pevzner (2002) researched the reduction and reaction of derivatives of 5-tert-butylfuran-3-carboxylic acid, closely related to the compound of interest. This study is essential for understanding the chemical properties and potential applications in synthesis (Pevzner, 2002).

Postsynthetic Modification of Metal-Organic Frameworks

- Garibay et al. (2009) demonstrated the chemical modification of metal-organic frameworks using compounds including amines and carboxylic acids, similar to 2-Tert-butyl-4-methylfuran-3-carboxylic acid. This application is significant in material science for developing multifunctional materials (Garibay et al., 2009).

Synthesis and Applications of Chiral Amines

- Ellman, Owens, and Tang (2002) discussed the synthesis of chiral amines using N-tert-butanesulfinyl imines, related to the compound . This study is relevant for the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Mechanism of Action

The mechanism of action for 2-Tert-butyl-4-methylfuran-3-carboxylic acid is not specified in the sources I found. The mechanism of action for a compound typically refers to how it interacts with biological systems, which may not be applicable for this compound if it’s not used in a biological context .

Future Directions

properties

IUPAC Name |

2-tert-butyl-4-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-5-13-8(10(2,3)4)7(6)9(11)12/h5H,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRAUPNWVBSTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-4-methylfuran-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2895865.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)

![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)

![7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2895876.png)

![4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2895881.png)